Encenicline hydrochloride
Overview
Description
Encenicline hydrochloride is a partial, selective agonist of the α-7 nicotinic acetylcholine receptor (α7-nAChR). It was developed for the treatment of cognitive deficits in schizophrenia and Alzheimer’s disease .
Molecular Structure Analysis
The molecular formula of Encenicline hydrochloride is C16H17ClN2OS.ClH . Its molecular weight is 357.3 . The structure is consistent with NMR .
Chemical Reactions Analysis
Encenicline hydrochloride is a selective α7 nicotinic acetylcholine receptor partial agonist. It improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors .
Physical And Chemical Properties Analysis
Encenicline hydrochloride has a molecular formula of C16H17ClN2OS.ClH and a molecular weight of 357.3 . It is stable if stored as directed and should be protected from light and heat .
Scientific Research Applications
Encenicline hydrochloride has been identified as a partial, selective agonist of the α-7 nicotinic acetylcholine receptor. This makes it a potential treatment for cognitive deficits in conditions like schizophrenia and Alzheimer's disease. A randomized, double-blind, placebo-controlled study demonstrated that encenicline showed clinically meaningful improvements in cognition and function in patients with schizophrenia (Keefe et al., 2015).
The compound's solid-state properties, including various polymorphs and solvates, have been extensively studied. These studies provide important information on its crystallization process, stability, and phase transformations, which are crucial for drug formulation and manufacturing (Kons et al., 2017); (Bobrovs et al., 2018).
Pharmacodynamic and pharmacokinetic studies have been conducted to understand the safety, tolerability, and cognitive effects of encenicline in healthy volunteers. These studies are crucial for determining appropriate dosages and understanding the potential side effects (Barbier et al., 2015).
Encenicline has shown potential therapeutic effects in Alzheimer’s disease. A study evaluating its safety and effects on cognition and function in subjects with mild to moderate probable Alzheimer's disease reported significant improvements, supporting its continued development for treating cognitive impairments (Moebius et al., 2015).
Additionally, encenicline has demonstrated anti-inflammatory action in models of colitis. This suggests its potential as a target for anticolitic drugs, emphasizing the role of α7 nicotinic acetylcholine receptors in inflammation control (Salaga et al., 2016).
Safety And Hazards
Encenicline hydrochloride is toxic and can cause skin and eye irritation. It also poses a risk of serious damage to health by prolonged exposure . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers
The paper titled “Randomized, Double-Blind, Placebo-Controlled Study of Encenicline, an α7 Nicotinic Acetylcholine Receptor Agonist, as a Treatment for Cognitive Impairment in Schizophrenia” discusses that Encenicline was generally well tolerated and demonstrated clinically meaningful improvements in cognition and function in patients with schizophrenia .
properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS.ClH/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJYTJGIDVTCFF-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673090 | |
Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Encenicline hydrochloride | |
CAS RN |
550999-74-1 | |
Record name | Encenicline hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENCENICLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYV1YE9W06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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